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Compound of Interest

Compound Name: Parsaclisib Hydrochloride

Cat. No.: B609840 Get Quote

Parsaclisib, a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase

delta (PI3Kδ), has demonstrated significant and durable clinical responses in long-term studies

for patients with relapsed or refractory (R/R) non-Hodgkin lymphomas (NHL), including follicular

lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL). This guide

provides a comparative analysis of the long-term durability of response to parsaclisib with other

approved targeted therapies for these indications, supported by experimental data from key

clinical trials.

Comparative Efficacy in Relapsed/Refractory
Follicular Lymphoma
Parsaclisib has shown promising efficacy in patients with R/R FL who have received at least

two prior systemic therapies. The CITADEL-203 trial provides the primary long-term data for

parsaclisib in this setting. For comparison, other PI3K inhibitors such as idelalisib, duvelisib,

copanlisib, and umbralisib are considered relevant alternatives.
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Treatment (Trial)
Overall Response
Rate (ORR)

Median Duration of
Response (mDOR)

Median
Progression-Free
Survival (mPFS)

Parsaclisib (CITADEL-

203)

77.7% (daily dosing

group)[1]

14.7 months (daily

dosing group)[1]

15.8 months (daily

dosing group)[1]

Idelalisib

(NCT01282424)
56%[2][3] 11 months[2] 11 months[2]

Duvelisib (DYNAMO) 42.2%[1][4][5][6][7]
10 months[1][4][5][6]

[7]

9.5 months[1][4][5][6]

[7]

Copanlisib

(CHRONOS-1)
59%[8] 12.2 months[8] 11.2 months[8]

Umbralisib (UNITY-

NHL)
45.3%[9] 11.1 months[9] 10.6 months[9][10]

Comparative Efficacy in Relapsed/Refractory
Marginal Zone Lymphoma
In the setting of R/R MZL, parsaclisib has been evaluated in the CITADEL-204 trial. Key

comparators include the BTK inhibitor ibrutinib and other PI3K inhibitors.

Treatment (Trial)
Overall Response
Rate (ORR)

Median Duration of
Response (mDOR)

Median
Progression-Free
Survival (mPFS)

Parsaclisib (CITADEL-

204)

58.3% (daily dosing

group)[11]

12.2 months (daily

dosing group)[11]

16.5 months (daily

dosing group)[11]

Ibrutinib

(NCT01980628)
58%[12][13] 27.6 months[12][13] 15.7 months[12][13]

Umbralisib (UNITY-

NHL)
49.3%[9] Not Reached[9] Not Reached[9][10]
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Comparative Efficacy in Relapsed/Refractory Mantle
Cell Lymphoma
The CITADEL-205 trial investigated parsaclisib in patients with R/R MCL, both with and without

prior BTK inhibitor treatment. For BTK inhibitor-naïve patients, a comparison with BTK

inhibitors like acalabrutinib and zanubrutinib is relevant.

Treatment (Trial)
Overall Response
Rate (ORR)

Median Duration of
Response (mDOR)

Median
Progression-Free
Survival (mPFS)

Parsaclisib (CITADEL-

205, BTKi-naïve, daily

dosing)

70.1%[14][15] 12.1 months[14][15] 11.1 months[16]

Acalabrutinib (ACE-

LY-004)
81%[17][18] 28.6 months[17] 22.0 months[17]

Zanubrutinib (BGB-

3111-206)
83.7% Not Reached 33.0 months

Experimental Protocols
Parsaclisib (CITADEL-203, 204, 205)

Study Design: These were Phase 2, multicenter, open-label, single-arm studies.[15][19][20]

[21]

Patient Population: Patients aged ≥18 years with histologically confirmed R/R FL, MZL, or

MCL who had received a specified number of prior systemic therapies.[15][19][20][21] Key

exclusion criteria included prior treatment with a PI3Kδ inhibitor.[22]

Dosing Regimen: Patients initially received parsaclisib 20 mg once daily for 8 weeks.

Subsequently, they were assigned to either a weekly dosing group (20 mg once weekly) or a

daily dosing group (2.5 mg once daily). The daily dosing regimen was selected for further

assessment.[11][15][19][20][21]
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Response Assessment: The primary endpoint was the overall response rate (ORR),

assessed by an independent review committee according to the Lugano classification.[20]

Secondary endpoints included duration of response (DOR), progression-free survival (PFS),

and overall survival (OS).[20] Tumor assessments were conducted at regular intervals.

Alternative Therapies (Selected Protocols)
Copanlisib (CHRONOS-1): This was a Phase 2, single-arm study in patients with R/R

indolent NHL. Copanlisib was administered as a 60 mg intravenous infusion on days 1, 8,

and 15 of a 28-day cycle.[23][24] The primary endpoint was ORR.[25]

Ibrutinib (NCT01980628): A Phase 2, open-label, non-randomized study in patients with R/R

MZL who had received at least one prior anti-CD20-based regimen.[13][26] Ibrutinib was

administered orally at 560 mg once daily.[13] The primary endpoint was ORR.[26]

Acalabrutinib (ACE-LY-004): This Phase 2, open-label study enrolled patients with R/R MCL

who had received one to five prior therapies.[17] Acalabrutinib was given orally at 100 mg

twice daily.[17][27] The primary endpoint was investigator-assessed ORR based on the

Lugano classification.[17]

Zanubrutinib (BGB-3111-206): A single-arm, open-label, multicenter Phase 2 study in

patients with R/R MCL who had received at least one prior regimen. Zanubrutinib was

administered orally. The primary endpoint was ORR.

Idelalisib (NCT01282424): A Phase 2, open-label study in patients with indolent NHL

refractory to rituximab and an alkylating agent.[2][3][28] Patients received idelalisib 150 mg

orally twice daily.[2][28] The primary endpoint was ORR.[2]

Duvelisib (DYNAMO): A Phase 2, open-label, single-arm study in patients with iNHL

refractory to rituximab and chemotherapy or radioimmunotherapy.[1][4][5][6][7] Duvelisib was

administered at 25 mg orally twice daily.[1][4][5][6][7] The primary endpoint was ORR.[1][4][5]

[6][7]

Umbralisib (UNITY-NHL): A Phase 2b, multicohort study in patients with R/R iNHL.[29]

Patients received umbralisib 800 mg orally once daily.[9] The primary endpoint was ORR.[30]
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Signaling Pathway and Experimental Workflow
Parsaclisib functions by inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a

critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this

pathway is a hallmark of many B-cell malignancies.
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Caption: PI3Kδ signaling pathway inhibited by Parsaclisib.
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The following diagram illustrates a generalized workflow for the Phase 2 clinical trials discussed

in this guide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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